molecular formula C23H24ClN5O2S B1228150 10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one

10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one

Cat. No. B1228150
M. Wt: 470 g/mol
InChI Key: KCAANTLEXQECNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-24516 is a pyranopyridine.

Scientific Research Applications

Synthesis and Derivatives

  • A study by Abdelhamid, Elghandour, Rateb, and Awad (2006) explored the synthesis of related derivatives from 2-methyl-1-oxo-3-thioxo-2,4,9b-trihydropyrimidino[1,6-a] benzimidazole-4-carbonitrile. These derivatives, including 1-amino-4-methyl-4H-3-thia-4,5a,10-triazacyclopenta-[a]fluoren-5-one and 6-methyl-6H-,9H-thia-4b,6,9,11,12-pentaazaindeno[1,2-a]-fluorene-5,8-dione, show the versatility in creating complex structures (Abdelhamid et al., 2006).

Biological Applications

  • Hegazi, Mohamed, Dawood, and Badria (2010) reported the synthesis of benzo[d]imidazole and 1,2,4-triazin-5(2H)-one by reacting starting compounds with o-phenylenediamine and thiosemicarbazide, respectively. This highlights potential biological applications, as the synthesized compounds exhibited cytotoxic activities, demonstrating the relevance in medical research (Hegazi et al., 2010).

Chemical Properties and Transformations

  • Mlostoń, Romański, Linden, and Heimgartner (1997) explored the reactions of thiobenzophenone and methyl fumarate, leading to the formation of thiiranes. This research shows how the structural framework similar to the compound can undergo various chemical transformations, useful in synthetic chemistry (Mlostoń et al., 1997).

Pharmacological Potential

  • A study by Basheer and Rappoport (2006) on reactions involving active methylene compounds, including the synthesis of 2-YY'-methylene-1,3-oxazolidines and 1,3-oxazines, suggests potential pharmacological applications for similar compounds. The ability to create diverse heterocyclic structures indicates a range of possible pharmacological targets (Basheer & Rappoport, 2006).

properties

Product Name

10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one

Molecular Formula

C23H24ClN5O2S

Molecular Weight

470 g/mol

IUPAC Name

15-(2-aminoethylamino)-14-(3-chlorophenyl)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one

InChI

InChI=1S/C23H24ClN5O2S/c1-12-16-11-31-23(2,3)10-15(16)17-18-19(32-20(17)27-12)21(30)29(22(28-18)26-8-7-25)14-6-4-5-13(24)9-14/h4-6,9H,7-8,10-11,25H2,1-3H3,(H,26,28)

InChI Key

KCAANTLEXQECNW-UHFFFAOYSA-N

SMILES

CC1=C2COC(CC2=C3C4=C(C(=O)N(C(=N4)NCCN)C5=CC(=CC=C5)Cl)SC3=N1)(C)C

Canonical SMILES

CC1=C2COC(CC2=C3C4=C(C(=O)N(C(=N4)NCCN)C5=CC(=CC=C5)Cl)SC3=N1)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one
Reactant of Route 2
Reactant of Route 2
10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one
Reactant of Route 3
10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one
Reactant of Route 4
10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one
Reactant of Route 5
Reactant of Route 5
10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one
Reactant of Route 6
10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one

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